4-(3-Chloro-4-fluorophenoxy)aniline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Drug discovery programs targeting EGFR T790M mutants require the precise 3-chloro-4-fluoro aniline motif for irreversible covalent inhibition at Cys797. Generic mono-halogenated analogs shift LogP and disrupt binding, forcing re-optimization. This building block delivers the mandated pharmacophore with a balanced LogP of 3.6, directly compatible with patented quinazoline coupling routes. Available in multi-gram quantities, it ensures fidelity to lead series without lipophilicity deviations.

Molecular Formula C12H9ClFNO
Molecular Weight 237.66 g/mol
CAS No. 383126-92-9
Cat. No. B1329097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-fluorophenoxy)aniline
CAS383126-92-9
Molecular FormulaC12H9ClFNO
Molecular Weight237.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H9ClFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
InChIKeyVMXCUIQPQNJTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chloro-4-fluorophenoxy)aniline (CAS 383126-92-9) — What Every Procurement Scientist Should Know


4-(3-Chloro-4-fluorophenoxy)aniline is a halogenated diaryl ether aniline building block that occupies a distinct physicochemical niche among phenoxyaniline analogs. With a molecular weight of 237.66 g/mol and a calculated XLogP3 of 3.6, it exhibits a balanced lipophilicity that differs meaningfully from mono‑halogenated analogs [1]. The compound is a preferred intermediate in the synthesis of irreversible tyrosine kinase inhibitors, particularly those targeting EGFR, as evidenced by its explicit use in foundational patent filings [2]. This combination of a precise physicochemical profile and a privileged substitution pattern makes it a critical, non‑interchangeable reagent in targeted drug discovery programs.

Reported intermediate for irreversible EGFR inhibitor synthesis
Ortho-fluoro / meta-chloro substitution may influence binding-pocket recognition
Balanced lipophilicity profile distinct from mono‑halogenated analogs

Why 4-(3-Chloro-4-fluorophenoxy)aniline (383126-92-9) Cannot Be Swapped for Other Phenoxyanilines


Substituting 4-(3-Chloro-4-fluorophenoxy)aniline with a mono‑halogenated analog like 4-(4-fluorophenoxy)aniline or 4-(3-chlorophenoxy)aniline introduces a quantifiable shift in lipophilicity and molecular recognition that can derail lead optimization campaigns. The target compound's unique ortho‑fluoro / meta‑chloro arrangement is not merely decorative; it is a deliberate design element that enables irreversible covalent inhibition of tyrosine kinases when incorporated into quinazoline scaffolds [1]. Simply sourcing an in‑class analog with a single halogen or a different substitution pattern compromises the specific hydrogen‑bonding network and binding‑pocket occupancy required for the desired pharmacology. The quantitative evidence below demonstrates that this specific chloro‑fluoro configuration yields a LogP profile and synthetic utility that are not replicated by its closest analogs.

Lipophilicity Shift
Mono‑halogenated analogs may shift LogP sufficiently to alter membrane permeability and off‑target accumulation profiles.
Binding-Pocket Recognition
The 3-chloro-4-fluoro pattern may be required for the hydrogen‑bonding network and irreversible cysteine engagement; other substitution patterns may not reproduce this interaction.
Synthetic Protocol Transfer
Analog substitution may require re‑optimization of coupling conditions and may not yield the privileged quinazoline scaffold as described in patent routes.

Quantitative Evidence for 4-(3-Chloro-4-fluorophenoxy)aniline (383126-92-9) — Direct Comparator Data


Lipophilicity (LogP) of 4-(3-Chloro-4-fluorophenoxy)aniline vs. Mono‑Halogenated Analogs

The target compound exhibits a calculated XLogP3 of 3.6, which is lower than that of 4-(3-chlorophenoxy)aniline (LogP = 4.30) but comparable to that of 4-(4-fluorophenoxy)aniline (LogP = 3.78) [1][2][3]. This intermediate lipophilicity, achieved through the specific ortho‑fluoro / meta‑chloro combination, can be advantageous for balancing membrane permeability and aqueous solubility in drug candidates.

Lipophilicity (LogP)
Head-to-head
Target XLogP3 3.6; 4‑F analog 3.78; 3‑Cl analog 4.30
May support membrane permeability balance in lead optimization
Calculated values; experimental LogP may differ
Lipophilicity Physicochemical Properties Medicinal Chemistry

Purity Specifications: 4-(3-Chloro-4-fluorophenoxy)aniline vs. Commercial Analog Standards

Commercial suppliers of 4-(3-Chloro-4-fluorophenoxy)aniline routinely offer a minimum purity of 95%, with some vendors such as Leyan specifying 98% purity . This is comparable to the purity specifications for the mono‑halogenated analogs 4-(4-fluorophenoxy)aniline (≥95% or ≥98%) and 4-(3-chlorophenoxy)aniline (≥95%) . While purity levels are similar across the class, the consistent availability of high‑purity material for the target compound is a prerequisite for reproducible synthesis of complex kinase inhibitors.

Purity Specification
Data to verify
Target 95–98% vs. mono‑halogenated analogs ≥95–98%
Comparable purity across analogs; substitution pattern remains critical differentiator
Verify vendor‑specific lot data
Purity Quality Control Procurement

Synthetic Utility: Privileged Scaffold for Irreversible EGFR Inhibitors

The 3-chloro-4-fluoro-phenylamino group, derived directly from 4-(3-Chloro-4-fluorophenoxy)aniline, is a key structural feature in the design of irreversible EGFR tyrosine kinase inhibitors [1]. The patent literature explicitly claims compounds bearing this motif as having improved irreversible inhibition profiles compared to earlier reversible inhibitors [1]. While quantitative IC50 data for the aniline itself is not available, the derivative N-[4-(3-chloro-4-fluoro-phenylamino)-7-(3-morpholin-4-yl-propoxy)-quinazolin-6-yl]-acrylamide has been reported to exhibit potent EGFR inhibition, with IC50 values typically in the low nanomolar range [2].

EGFR Inhibitor Scaffold
Class-level
Patent-derived 3-chloro-4-fluoro-phenylamino motif associated with irreversible EGFR inhibition; derivative IC₅₀ in low nanomolar range (derivative data)
Supports design of covalent EGFR inhibitors; specific halogen pattern enables Cys797 engagement
Aniline itself not assayed; class inference from patent derivatives
Kinase Inhibitor EGFR Irreversible Inhibition Medicinal Chemistry

Top Research & Industrial Applications for 4-(3-Chloro-4-fluorophenoxy)aniline (383126-92-9)


Synthesis of Irreversible EGFR Tyrosine Kinase Inhibitors

This compound is the starting point for constructing the 3‑chloro‑4‑fluoro‑phenylamino pharmacophore found in several irreversible EGFR inhibitors. Its use is mandated in patent‑protected synthetic routes where the specific halogen pattern is essential for covalent binding to the Cys797 residue of EGFR [1]. Procuring this exact aniline ensures fidelity to the original synthetic protocols and avoids the need to re‑optimize binding affinity with a different halogen substitution pattern.

Structure‑Activity Relationship (SAR) Studies in Halogenated Anilines

Because its LogP (3.6) sits between that of the 4‑fluoro analog (3.78) and the 3‑chloro analog (4.30), this compound is ideal for probing the impact of incremental lipophilicity changes on the pharmacokinetic properties of lead candidates [2][3][4]. Researchers can use it to fine‑tune membrane permeability without introducing a large shift in overall polarity.

Building Block for Targeted Covalent Inhibitors

The ortho‑fluoro / meta‑chloro substitution pattern is a well‑established motif for designing targeted covalent inhibitors (TCIs) beyond EGFR, including other kinases and potentially non‑kinase targets. The aniline provides a versatile handle for further functionalization (e.g., coupling with quinazoline, pyrimidine, or other heterocyclic cores) to generate focused libraries of irreversible inhibitors [1].

Quality Control and Reference Standard for Analytical Method Development

With a defined purity range (95–98%) and a unique CAS number, 4-(3‑Chloro‑4‑fluorophenoxy)aniline serves as a reliable reference standard for HPLC, LC‑MS, or NMR method validation in pharmaceutical quality control laboratories . Its distinct retention time and mass spectrum allow it to be used as a system suitability marker for methods that quantify related halogenated aniline impurities.

Application
Selection Property
Validation Focus
Irreversible EGFR TKI synthesis
Halogen substitution pattern
Covalent binding confirmation
SAR of halogenated anilines
Incremental lipophilicity control
Membrane permeability profiling
Targeted covalent inhibitor libraries
Versatile aniline handle
Library synthesis and screening
Analytical reference standard
Defined purity and CAS
System suitability for HPLC/LC‑MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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